Increased Lipophilicity (LogP) Compared to Methyl Analog Enhances Membrane Permeability Potential
The 3-(5-Isopropyl-1,2,4-oxadiazol-3-yl)benzoic acid exhibits a calculated XLogP3 value of 2.56 , compared to a value of 1.93 for the closely related 5-methyl analog [1]. This difference of +0.63 log units represents a quantifiable and significant increase in lipophilicity, directly attributable to the substitution of a methyl group with a bulkier, more hydrophobic isopropyl moiety.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 2.56 |
| Comparator Or Baseline | 3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoic acid: 1.93 |
| Quantified Difference | +0.63 log units |
| Conditions | Calculated XLogP3 values based on molecular structure |
Why This Matters
Higher LogP values are correlated with improved passive diffusion across biological membranes, a critical parameter for achieving intracellular target engagement or crossing the blood-brain barrier, making this compound a superior starting point for projects requiring enhanced membrane permeability.
- [1] Chembase. 3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoic acid, LogP data. Accessed April 2026. View Source
